![molecular formula C19H14FNO5 B3400961 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate CAS No. 1040670-51-6](/img/structure/B3400961.png)

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate

Overview

Description

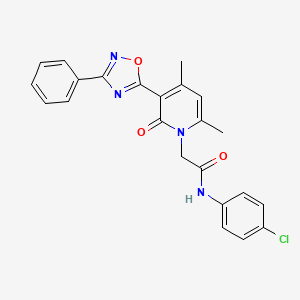

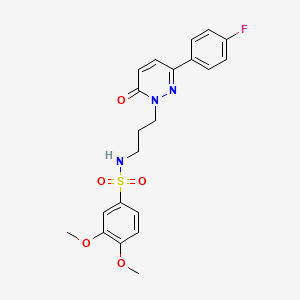

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a 4-fluorophenyl acetate group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The isoxazole ring, for example, is a heterocycle that can participate in various reactions such as ring-opening or electrophilic substitution .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be predicted based on the functional groups present in the compound .Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit potent growth inhibition properties against various human cancer cell lines .

Mode of Action

It’s suggested that similar compounds can induce apoptosis and cause cell cycle arrests in certain cancer cell lines . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The compound has been shown to exhibit potent growth inhibition properties against various human cancer cell lines . For instance, similar compounds have shown IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines . This suggests that the compound can effectively inhibit the growth of these cancer cells.

Advantages and Limitations for Lab Experiments

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate 10-2474 can be a useful tool for studying the role of FAAH and endocannabinoids in various physiological processes. This compound 10-2474 can be used to increase endocannabinoid levels and assess the downstream effects on pain, inflammation, mood, and other parameters. This compound 10-2474 can also be used to test the specificity and selectivity of other FAAH inhibitors. However, the use of this compound 10-2474 in lab experiments should be done with caution given the potential safety risks and ethical considerations.

Future Directions

The clinical trial disaster of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate 10-2474 has highlighted the need for more rigorous safety and efficacy testing of FAAH inhibitors and other novel drugs. Future research should focus on developing safer and more effective FAAH inhibitors that can be used to treat chronic pain and other disorders. Future research should also explore the role of endocannabinoids and cannabinoid receptors in various physiological processes and diseases. The development of new tools and techniques for studying endocannabinoid signaling can provide insights into the complex interactions between the endocannabinoid system and other molecular pathways.

Scientific Research Applications

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate 10-2474 has been studied extensively in vitro and in vivo to understand its mechanism of action and potential therapeutic applications. The inhibition of FAAH by this compound 10-2474 leads to an increase in endocannabinoid levels, which can modulate pain, inflammation, and mood. This compound 10-2474 has shown promise in preclinical models of neuropathic pain, anxiety, and depression. However, the clinical trial disaster has cast doubt on the safety and efficacy of FAAH inhibitors as a class.

Safety and Hazards

properties

IUPAC Name |

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO5/c20-14-4-1-12(2-5-14)7-19(22)23-10-15-9-17(26-21-15)13-3-6-16-18(8-13)25-11-24-16/h1-6,8-9H,7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDCBMFJLYLXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B3400891.png)

![N-(2-chloro-4-fluorophenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400899.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate](/img/structure/B3400902.png)

![N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400908.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate](/img/structure/B3400912.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate](/img/structure/B3400926.png)

![3-(4-chlorophenyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400930.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B3400942.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3400952.png)

![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400958.png)

![3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400970.png)

![3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400975.png)